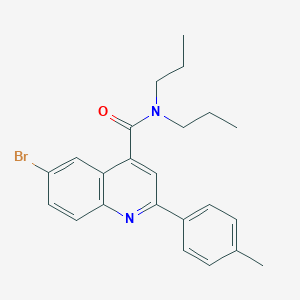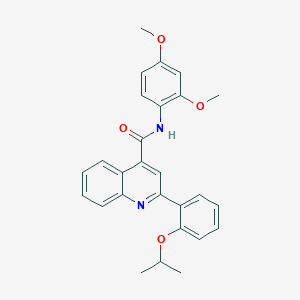![molecular formula C24H20N2O3 B444703 (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide CAS No. 328555-87-9](/img/structure/B444703.png)
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as human carbonyl reductase 1 (CBR1) and aldo-keto reductase (AKR) enzymes . The inhibition of these enzymes can affect the reduction of anthracycline anticancer drugs, potentially reducing their cardiotoxicity . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide may interact with other proteins involved in cellular signaling and metabolism, further influencing biochemical processes.
Cellular Effects
The effects of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux . These effects can have significant implications for cell survival, proliferation, and overall function.
Molecular Mechanism
The molecular mechanism of action of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide involves several key interactions with biomolecules. This compound exerts its effects by binding to specific enzymes and proteins, inhibiting or activating their activity. For instance, it binds to the active site of human carbonyl reductase 1 (CBR1), inhibiting its activity and preventing the reduction of anthracycline drugs . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression, enzyme activity, and metabolic pathways .
Dosage Effects in Animal Models
The effects of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal cellular function . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes, such as human carbonyl reductase 1 (CBR1) and aldo-keto reductase (AKR) enzymes . These interactions can alter the metabolism of drugs and other compounds, potentially affecting their efficacy and toxicity . Additionally, (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide may interact with other metabolic enzymes, further influencing cellular metabolism and biochemical processes .
Transport and Distribution
The transport and distribution of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide within cells and tissues are critical factors that determine its overall effects. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function . The distribution of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide within tissues can also affect its overall efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, it may localize to the mitochondria, influencing metabolic processes and cellular energy production . Understanding the subcellular localization of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-ethoxy-2H-chromene-3-carboxamide is essential for elucidating its overall mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
8-ethoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-2-28-21-10-6-9-18-15-20(23(25)27)24(29-22(18)21)26-19-13-11-17(12-14-19)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H2,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVZIWWCMIKZDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![isopropyl 2-[(cyclobutylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B444621.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444622.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]-2-chloroaniline](/img/structure/B444623.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B444629.png)
![N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444630.png)

![4-[3-(3-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B444633.png)
![6-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B444634.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444635.png)
![(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444638.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B444640.png)
![9-(3-chlorophenyl)-6-(4-methylphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444642.png)
![3-{[4-(trifluoromethoxy)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444643.png)
